molecular formula C10H14BrNO B1383934 1-((3-Bromofuran-2-yl)methyl)piperidine CAS No. 1874634-37-3

1-((3-Bromofuran-2-yl)methyl)piperidine

Cat. No. B1383934
M. Wt: 244.13 g/mol
InChI Key: ZTZWWDMQGSXMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of 1-((3-Bromofuran-2-yl)methyl)piperidine is 244.13 g/mol.

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound “1-((3-Bromofuran-2-yl)methyl)piperidine” can serve as a key intermediate in synthesizing bioactive piperidine derivatives. These derivatives have shown potential in treating a wide range of conditions, from cancer to neurodegenerative diseases .

Development of Anticancer Agents

Recent studies have highlighted the role of piperidine derivatives as potent anticancer agents. “1-((3-Bromofuran-2-yl)methyl)piperidine” could be used to develop novel anticancer drugs, leveraging its structure to interact with specific biological targets involved in cancer progression .

Antimicrobial and Antifungal Applications

The structural flexibility of piperidine allows for the creation of compounds with antimicrobial and antifungal properties. Researchers can modify “1-((3-Bromofuran-2-yl)methyl)piperidine” to enhance its efficacy against a variety of microbial and fungal pathogens .

Neuropharmacological Research

Piperidine derivatives are known to cross the blood-brain barrier, making them valuable in neuropharmacological research. “1-((3-Bromofuran-2-yl)methyl)piperidine” can be used to synthesize compounds that may act on central nervous system receptors or enzymes, offering therapeutic potential for neurological disorders .

Analgesic and Anti-inflammatory Drug Design

The piperidine moiety is often found in analgesic and anti-inflammatory drugs. By incorporating “1-((3-Bromofuran-2-yl)methyl)piperidine” into new drug designs, researchers can explore novel pain relief and anti-inflammatory treatments .

Chemical Biology and Probe Development

In chemical biology, “1-((3-Bromofuran-2-yl)methyl)piperidine” can be utilized to create molecular probes. These probes can help in understanding biological processes at the molecular level, leading to the discovery of new biological pathways and targets .

Safety And Hazards

While the specific safety data for 1-((3-Bromofuran-2-yl)methyl)piperidine is not available in the search results, it’s important to handle all chemical substances with care. For example, Piperine, another piperidine derivative, is harmful if swallowed .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and 1-((3-Bromofuran-2-yl)methyl)piperidine could potentially have future applications in drug discovery.

properties

IUPAC Name

1-[(3-bromofuran-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-9-4-7-13-10(9)8-12-5-2-1-3-6-12/h4,7H,1-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZWWDMQGSXMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromofuran-2-yl)methyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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